rac-(3R,4R)-4-benzoyloxolan-3-amine
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Overview
Description
rac-(3R,4R)-4-benzoyloxolan-3-amine is a chiral compound that belongs to the class of oxolanes It is characterized by the presence of a benzoyl group attached to the oxolane ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-benzoyloxolan-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzoyl-substituted precursor with an amine source in the presence of a catalyst can lead to the formation of the desired oxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-benzoyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl-substituted oxolanes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
rac-(3R,4R)-4-benzoyloxolan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-benzoyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- rac-(3R,4R)-1-(tert-butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
- rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,4R)-4-benzoyloxolan-3-amine is unique due to its specific structural features, such as the benzoyl group attached to the oxolane ring and the presence of an amine group. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone |
InChI |
InChI=1S/C11H13NO2/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2/t9-,10-/m1/s1 |
InChI Key |
NIRDMPWJYQTMJJ-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CO1)N)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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